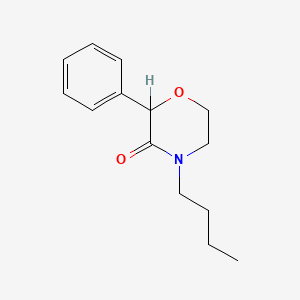
4-Butyl-2-phenyl-3-morpholinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-2-phenyl-3-morpholinone is an organic compound that belongs to the class of morpholinones It is characterized by a morpholine ring substituted with a butyl group at the 4-position and a phenyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2-phenyl-3-morpholinone typically involves the reaction of morpholine with butyl bromide and phenyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants. The general steps are as follows:
Formation of the Grignard Reagent: Phenyl magnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.
Nucleophilic Substitution: Morpholine is reacted with butyl bromide to form 4-butylmorpholine.
Addition Reaction: The Grignard reagent (phenyl magnesium bromide) is then added to 4-butylmorpholine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction conditions and reduces the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions: 4-Butyl-2-phenyl-3-morpholinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the butyl or phenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholinones.
Aplicaciones Científicas De Investigación
4-Butyl-2-phenyl-3-morpholinone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Butyl-2-phenyl-3-morpholinone involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing its function and leading to antimicrobial effects.
Comparación Con Compuestos Similares
4-Butyl-2-phenylmorpholine: Lacks the ketone group, resulting in different chemical properties.
2-Phenyl-3-morpholinone: Lacks the butyl group, affecting its reactivity and applications.
4-Butyl-3-morpholinone: Lacks the phenyl group, altering its biological activity.
Uniqueness: 4-Butyl-2-phenyl-3-morpholinone is unique due to the presence of both butyl and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
73816-71-4 |
|---|---|
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
4-butyl-2-phenylmorpholin-3-one |
InChI |
InChI=1S/C14H19NO2/c1-2-3-9-15-10-11-17-13(14(15)16)12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3 |
Clave InChI |
USRSZUNVXVRVKB-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CCOC(C1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


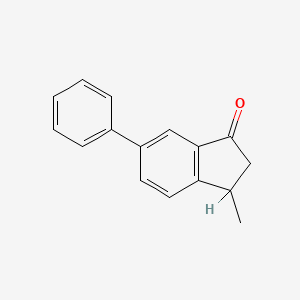
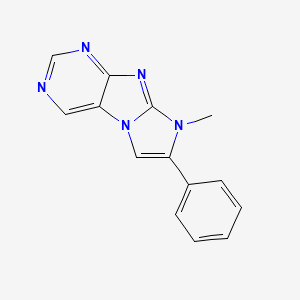


![2-Ethyl-3,3-dimethyl-N-[2-(4-methylphenyl)propan-2-yl]butanamide](/img/structure/B14457579.png)
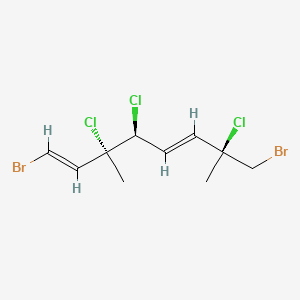
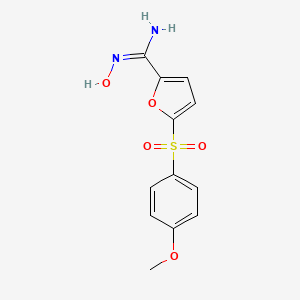
![Ethyl 3-[triethoxy(phenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14457584.png)

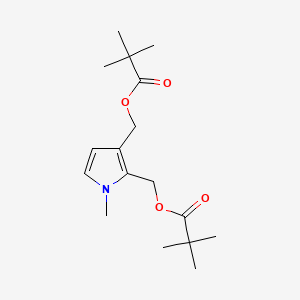

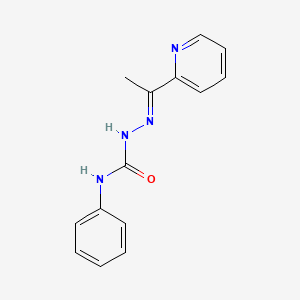
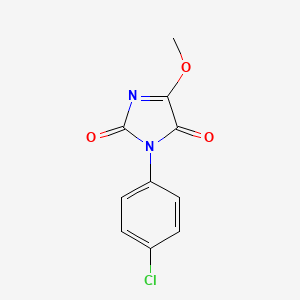
![methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14457620.png)
